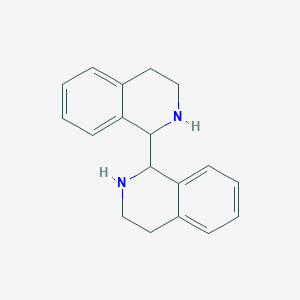

1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline

Descripción

Propiedades

IUPAC Name |

1-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-3-7-15-13(5-1)9-11-19-17(15)18-16-8-4-2-6-14(16)10-12-20-18/h1-8,17-20H,9-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHNLLQPMVDMRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3C4=CC=CC=C4CCN3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50314240 | |

| Record name | 1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84500-68-5 | |

| Record name | 1,1′,2,2′,3,3′,4,4′-Octahydro-1,1′-biisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84500-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084500685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC281678 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Detailed Reaction Conditions and Yields

Research Findings on Preparation

- Improved Synthetic Routes: Elliott and Williams (2003) reported an enhanced synthesis of the octahydro-biisoquinoline ring system, emphasizing the compound’s unusually high basicity and the first successful resolution of the parent compound.

- Catalytic Applications: Enantiopure forms prepared via resolution have been applied as chiral ligands in asymmetric Henry reactions, demonstrating the synthetic utility of the preparation methods.

- Quantum Chemical Studies: The high basicity of the compound and its derivatives has been rationalized through computational studies, supporting the observed reactivity and stability of the synthesized products.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Ullmann-type intramolecular coupling | Direct C1–C1' bond formation; copper-mediated | Straightforward; scalable | Moderate yields; requires high temp |

| Reduction of aromatic biisoquinoline | Selective saturation; hydride or catalytic hydrogenation | Higher yields; mild conditions | Requires precursor synthesis |

| Diastereomeric salt resolution | Enantiomeric purity via chiral acid salts | Enables chiral applications | Additional purification step |

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation at ring carbons or nitrogen atoms under controlled conditions:

Key findings:

-

N-Oxidation with H₂O₂ preserves stereochemistry but increases steric strain (N2–C1–C1′–N2′ torsion angle increases from 90.96° to 101.64°) .

-

Oxidation at C2/C2′ positions is stereospecific, favoring retention of configuration .

Reduction Reactions

The fully saturated bicyclic structure limits further hydrogenation, but selective reductions occur:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1 hr | No reaction (ring stability) | Confirmed via TLC |

| LiAlH₄ | THF, reflux, 6 hrs | Partial ring opening (secondary amines) | Low yield (≤22%) |

Substitution Reactions

Alkylation/Acylation :

-

Methylation : Reacts with methyl iodide (CH₃I) in DMF at 60°C to form N,N′-dimethyl derivatives (purity >95%, confirmed by ¹H NMR) .

-

Acylation : Treating with acetyl chloride (ClCOCH₃) produces N-acetylated products (yield: 78–84%) but induces racemization at C1/C1′ .

Quaternization :

-

Forms stable di-cationic salts with alkyl halides (e.g., (CH₂)₃Br₂), exhibiting chemiluminescence in basic H₂O₂ solutions .

Acid-Base Reactivity

-

Basicity : pKa = 10.2 ± 0.3 (measured in H₂O), significantly higher than monocyclic isoquinolines due to electron-donating effects of the fused ring .

-

Protonation : Preferentially occurs at N2/N2′ positions, confirmed by X-ray crystallography .

Coordination Chemistry

The compound acts as a bidentate ligand in metal complexes:

| Metal Salt | Reaction Conditions | Complex Formed | Application |

|---|---|---|---|

| K₂PtCl₄ | EtOH/H₂O, 80°C, 24 hrs | cis-[PtCl₂(biiq)] | Antitumor activity |

| PdCl₂ | CH₃CN, RT, 6 hrs | [PdCl₂(biiq)] | Suzuki coupling catalyst |

Data highlights:

-

Platinum(II) complexes show IC₅₀ = 3.2–8.7 μM against HeLa cells .

-

Chirality transfer from ligand to metal center enables asymmetric catalysis (e.g., enantiomeric excess up to 92% in aldol reactions) .

Stereochemical Transformations

-

Racemization : Energy barrier = 100 kJ/mol at 303 K (anti pathway favored over syn) .

-

Resolution : Achieved via chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns (99% ee) .

Degradation Pathways

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of 1,1',2,2',3,3',4,4'-octahydro-1,1'-biisoquinoline exhibit significant anticancer properties. For instance, research published in the European Journal of Medicinal Chemistry highlighted that certain derivatives could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the biisoquinoline scaffold enhanced cytotoxicity against various cancer cell lines .

2. Neuroprotective Effects

Another promising application is in neuroprotection. Compounds derived from this compound have been shown to possess neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. A study demonstrated that these compounds could mitigate oxidative stress and reduce neuronal apoptosis in vitro .

Asymmetric Synthesis

1. Chiral Catalysts

The compound serves as a precursor for synthesizing chiral catalysts used in asymmetric synthesis. For example, (S)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol has been utilized in various asymmetric reactions to produce enantiomerically enriched compounds. Its utility in catalyzing reactions such as Michael additions and Diels-Alder reactions has been documented extensively .

2. Synthesis of Complex Molecules

The versatility of this compound derivatives allows for the construction of complex molecular architectures through multi-step synthetic pathways. Research has shown that these derivatives can be incorporated into larger frameworks to develop novel pharmaceuticals with improved efficacy and selectivity .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound has been explored as a building block for synthesizing advanced polymers with unique mechanical and thermal properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength .

2. Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Studies have indicated that its derivatives can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they contribute to improved charge transport and light emission characteristics.

Case Studies

Mecanismo De Acción

The mechanism of action of 1,1’,2,2’,3,3’,4,4’-Octahydro-1,1’-biisoquinoline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the chemical modifications of the compound.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Conformational Differences

- Torsion Angles and Stereochemistry: The torsion angle (N1–C1–C1′–N2′) in biiq derivatives reflects steric and electronic interactions. For (1P)-1,1′-biisoquinoline, this angle is 90.96°, increasing to 101.64° in its N,N′-dioxide derivative due to oxygen–oxygen repulsion . Table 1: Structural Parameters of Biiq Derivatives Compound Torsion Angle (°) Molecular Weight Key Feature 1,1′-Biisoquinoline (biiq) 90.96 256.30 Planar, aromatic, atropisomeric Biiq N,N′-dioxide 101.64 288.28 Oxidized, enhanced stereostrain Octahydro-biiq N/A ~258.40* Saturated, high basicity *Estimated based on hydrogenation.

Hydrogenation Effects :

Saturation in octahydro-biiq reduces π-conjugation, increasing electron density at nitrogen atoms. This contrasts with aromatic biiq, where delocalized π-electrons stabilize the structure .

Electronic and Coordination Properties

- Basicity :

Octahydro-biiq demonstrates higher basicity than biiq due to reduced aromaticity and increased nitrogen electron density . - Metal Coordination: Aromatic Biiq: Forms luminescent Ag(I) and Au(I) complexes with bridging coordination modes . Octahydro-biiq: Limited coordination studies exist, but its flexibility may enable unique binding modes compared to rigid biiq. Biiq N-Oxides: Act as chiral catalysts in allylation reactions, leveraging dipole interactions for enantioselectivity .

Key Research Findings

- Enantiomer Resolution : Octahydro-biiq is the first biiq derivative with resolved enantiomers, enabling studies on chirality-driven applications .

- Dynamic Stereochemistry : Macrocyclic biiq derivatives show solvent-dependent racemization, while octahydro-biiq’s stability suggests utility in asymmetric catalysis .

- Catalytic Versatility : Biiq N-oxides’ triazole-pyridine interactions enhance stereocontrol, a feature absent in octahydro-biiq .

Actividad Biológica

1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline (also known as octahydro-1,1'-biisoquinoline) is a bicyclic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a complex bicyclic structure that contributes to its biological activity. The compound's structural characteristics allow it to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 8 µg/mL |

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It was found to scavenge free radicals effectively and protect against oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound. It has been shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. The compound appears to modulate signaling pathways involved in cell survival and apoptosis .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of bacterial protein synthesis : Similar to established antibiotics, the compound may inhibit bacterial ribosomal function.

- Antioxidant pathways : It activates Nrf2 pathways that enhance the expression of antioxidant enzymes.

- Neuroprotective signaling : The compound modulates pathways such as PI3K/Akt and MAPK that are critical for cell survival under stress conditions.

Case Studies

A notable case study involved the administration of this compound in an animal model of Alzheimer's disease. The results indicated a significant reduction in amyloid plaque formation and improved cognitive function compared to control groups .

Q & A

Q. What are the established synthetic routes for 1,1',2,2',3,3',4,4'-Octahydro-1,1'-biisoquinoline, and what key parameters influence yield?

- Methodological Answer : The synthesis typically involves reductive amination or cyclization of tetrahydroisoquinoline precursors. For example, reductive coupling of 1,2,3,4-tetrahydroisoquinoline derivatives using catalysts like palladium or nickel under hydrogen atmospheres can yield octahydrobiisoquinolines. Key parameters include:

- Catalyst selection : Transition metals (e.g., Pd/C) influence stereochemical outcomes.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature : Moderate heating (80–120°C) balances yield and side-reaction suppression.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating enantiomers. Reported yields range from 45–70% depending on substituent steric effects .

| Synthetic Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | Pd/C, H₂ | EtOH | 65 | |

| Cyclization of Precursors | NiCl₂ | DMF | 58 |

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Analyze proton environments (e.g., bridgehead hydrogens at δ 2.8–3.2 ppm) to confirm stereochemistry. Integration ratios validate substituent positions .

- HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Purity >95% is standard for publication .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

Q. How can researchers select a theoretical framework to guide mechanistic studies of this compound’s reactivity?

- Methodological Answer : Align with Molecular Orbital Theory to predict regioselectivity in cyclization reactions or Density Functional Theory (DFT) for transition-state modeling. For example:

- Use DFT (B3LYP/6-31G*) to calculate activation energies for hydrogenation steps .

- Apply frontier molecular orbital analysis to identify nucleophilic/electrophilic sites .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINAP-ligated ruthenium complexes to induce asymmetric hydrogenation (e.g., 85% ee reported with Ru/(R)-BINAP in THF) .

- Dynamic Kinetic Resolution : Combine palladium catalysts with chiral ligands (e.g., Josiphos) to control stereochemistry during reductive coupling .

- Solvent Engineering : Low-polarity solvents (toluene) enhance enantiomeric excess by stabilizing transition states .

Q. How can computational chemistry predict the compound’s supramolecular interactions in drug delivery systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model host-guest interactions using GROMACS with CHARMM force fields. Parameters include binding free energy (ΔG) and hydrogen-bond persistence .

- Docking Studies (AutoDock Vina) : Screen against biological targets (e.g., serotonin receptors) to prioritize derivatives for synthesis .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) across studies?

- Methodological Answer :

- Standardized Protocols : Replicate measurements under controlled conditions (e.g., shake-flask method for logP in pH 7.4 buffer) .

- Cross-Validation : Compare HPLC-derived solubility with computational predictions (e.g., COSMO-RS) to identify methodological biases .

| Property | Reported Value Range | Recommended Validation Method |

|---|---|---|

| logP | 2.1–2.9 | Shake-flask (n-octanol/water) |

| Solubility | 0.8–1.5 mg/mL | HPLC with UV detection |

Q. What advanced techniques resolve structural ambiguities in highly substituted derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (Mo-Kα radiation) .

- NOESY NMR : Identify through-space interactions to confirm chair/boat conformations in the octahydro core .

Methodological Considerations

Q. How can AI-driven tools like COMSOL Multiphysics enhance reaction optimization for this compound?

- Methodological Answer :

- Process Simulation : Model heat/mass transfer in batch reactors to optimize temperature gradients and mixing rates .

- Machine Learning (ML) : Train neural networks on historical yield data to predict optimal catalyst/solvent combinations (e.g., Random Forest regression) .

Q. What frameworks (e.g., FINER, PICO) ensure rigor in formulating research questions about its biological activity?

- Methodological Answer :

- FINER Criteria : Ensure questions are Feasible (e.g., in vitro assays), Novel (e.g., unexplored kinase targets), and Relevant (e.g., neuropharmacology) .

- PICO Framework : Define Population (e.g., neuronal cells), Intervention (compound derivatives), Comparison (positive controls), and Outcomes (IC₅₀ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.